molecular formula C14H19ClN2O B2416614 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide CAS No. 302940-91-6

2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide

Cat. No. B2416614
CAS RN: 302940-91-6
M. Wt: 266.77
InChI Key: ZBUKTGHPKNYHGA-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C14H21ClN2. It has a molecular weight of 252.78 . This compound is used in various scientific studies due to its wide-ranging applications.


Molecular Structure Analysis

The molecular structure of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is represented by the SMILES notation: C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The molecular formula of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is C14H21ClN2 and it has a molecular weight of 252.78 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Comparative Metabolism and Herbicide Research

Research into chloroacetamide herbicides, such as acetochlor and alachlor, explores their metabolism in human and rat liver microsomes, which is crucial for understanding their environmental impact and safety profile. These studies highlight the complex metabolic pathways involved, potentially implicating similar pathways for related compounds, including the metabolism of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide in biological systems (Coleman et al., 2000; Coleman et al., 1999).

Antibacterial Applications

The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of chlorophenyl acetamide derivatives have shown moderate to good antibacterial activity against gram-positive and gram-negative bacteria. Such studies suggest potential antibacterial research applications for structurally similar compounds like 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Desai et al., 2008).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This suggests potential research avenues into the antiviral applications of related compounds, including 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Ghosh et al., 2008).

Synthesis and Corrosion Inhibition

The synthesis of novel thiazolidinone and acetidinone derivatives, including their evaluation as corrosion inhibitors, showcases the chemical versatility and potential industrial applications of related acetamide compounds. This area of research could be relevant for exploring the corrosion inhibition properties of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Mistry et al., 2009).

Neurochemical Modulation

Modafinil, a compound with structural similarities, is investigated for its neurochemical substrates, involving dopamine and norepinephrine transporter activities. This highlights a potential research interest in exploring the neurochemical modulation capabilities of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide, especially in neuropsychiatric disorders and cognitive enhancement (Madras et al., 2006).

properties

IUPAC Name

2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-12-7-3-4-8-13(12)16-14(18)11-17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKTGHPKNYHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324586
Record name 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide

CAS RN

302940-91-6
Record name 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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